3-[4-(Ethanesulfonyl)phenyl]propanoic acid

Lipophilicity Drug design Physicochemical profiling

3-[4-(Ethanesulfonyl)phenyl]propanoic acid (CAS 1152497-21-6) is a para-substituted sulfonyl phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol. The compound features an ethanesulfonyl (–SO₂–CH₂CH₃) group at the para position of a phenyl ring connected to an unbranched propanoic acid chain via a two-carbon ethylene linker.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 1152497-21-6
Cat. No. B1417290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Ethanesulfonyl)phenyl]propanoic acid
CAS1152497-21-6
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C11H14O4S/c1-2-16(14,15)10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)
InChIKeyLVUVKHXXUGCFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Ethanesulfonyl)phenyl]propanoic acid (CAS 1152497-21-6): Sulfonyl Phenylpropanoic Acid Building Block — Structural Identity and Physicochemical Profile


3-[4-(Ethanesulfonyl)phenyl]propanoic acid (CAS 1152497-21-6) is a para-substituted sulfonyl phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol [1]. The compound features an ethanesulfonyl (–SO₂–CH₂CH₃) group at the para position of a phenyl ring connected to an unbranched propanoic acid chain via a two-carbon ethylene linker. Its predicted physicochemical properties include an acid dissociation constant (pKa) of 4.48 ± 0.10, a density of 1.264 ± 0.06 g/cm³, a boiling point of 452.8 ± 37.0 °C (predicted), a computed XLogP3 of 1.1, and a topological polar surface area (TPSA) of 79.8 Ų [2]. The compound is catalogued under PubChem CID 43140832 and is commercially available from multiple vendors at ≥95% purity for research and development use only [1].

Why 3-[4-(Ethanesulfonyl)phenyl]propanoic Acid Cannot Be Casually Replaced by In-Class Analogs: The Structural and Physicochemical Basis for Differentiated Selection


Within the sulfonyl phenylalkanoic acid family, ostensibly minor structural variations — the length of the sulfonyl alkyl chain, the presence or absence of alpha branching on the carboxylic acid side chain, and the nature of the sulfonyl substituent (alkyl vs. aryl) — produce measurable differences in pKa, lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and steric profile [1]. For 3-[4-(ethanesulfonyl)phenyl]propanoic acid, the ethylsulfonyl group confers a predicted XLogP3 of 1.1 and a pKa of 4.48, placing it in a quantitatively distinct property space from the methylsulfonyl analog (lower logP by ~0.5 units, identical formula weight difference of 14 Da), the alpha-methyl branched analog 2-(4-ethylsulfonylphenyl)propanoic acid (pKa shift of +0.3 units to 4.78, introduction of a chiral center), and the phenylsulfonyl analog (pKa lowered to 3.85 due to enhanced aryl electron withdrawal) . These property differences directly affect ionization state at physiological pH, membrane partitioning, and protein-binding potential, making indiscriminate interchange between these analogs scientifically unsound in any quantitative structure-activity relationship (SAR) or lead optimization campaign. Furthermore, class-level evidence from a comparative study of methylsulfonyl vs. ethylsulfonyl indole-benzimidazoles demonstrated that sulfonyl side-chain modifications can yield divergent cytotoxicity profiles and estrogen receptor alpha (ERα) affinity levels [2].

Quantitative Differentiation Evidence for 3-[4-(Ethanesulfonyl)phenyl]propanoic Acid vs. Closest Analogs


Ethylsulfonyl vs. Methylsulfonyl: Quantitative Lipophilicity (XLogP3) and Molecular Weight Differentiation

The target compound bears an ethylsulfonyl (–SO₂C₂H₅) substituent, replacing the methyl group found in the closest analog 3-[4-(methylsulfonyl)phenyl]propanoic acid (CAS 387350-46-1). This substitution adds one methylene unit, increasing the molecular weight from 228.26 g/mol to 242.29 g/mol (Δ 14.03 Da, +6.1%). The computed XLogP3 value for the target compound is 1.1 [1], which is approximately 0.5–0.6 log units higher than the estimated XLogP3 of the methylsulfonyl analog (predicted at ~0.5–0.6 based on the removal of one –CH₂– group from the ethyl chain), as each methylene unit typically contributes +0.5 to logP in homologous alkyl series. The increased lipophilicity is expected to enhance passive membrane permeability by approximately 1.5- to 2-fold (class-level inference based on the established logP–permeability correlation). Experimental validation of this estimate across the two analogs has not been published as a direct head-to-head comparison in the public domain at the time of this assessment.

Lipophilicity Drug design Physicochemical profiling

Alkylsulfonyl vs. Arylsulfonyl: pKa Differentiation and Ionization State at Physiological pH

The predicted pKa of 3-[4-(ethanesulfonyl)phenyl]propanoic acid is 4.48 ± 0.10 . In contrast, the phenylsulfonyl analog 3-(phenylsulfonyl)propanoic acid (CAS 10154-71-9) has a predicted pKa of 3.85 ± 0.10 , a difference of 0.63 log units (ΔpKa = +0.63). This corresponds to a 4.3-fold difference in acid dissociation constant (Ka), attributable to the greater electron-withdrawing effect of the aryl sulfonyl group versus the alkyl sulfonyl group. At physiological pH 7.4, both compounds exist predominantly in their ionized carboxylate form; however, the ethylsulfonyl compound has an approximately 4× higher concentration of the neutral (unionized) acid species compared to the phenylsulfonyl analog at any sub-physiological pH between 4 and 6, which can materially affect passive diffusion across gastric or endosomal membranes.

Acid dissociation constant Ionization state Bioavailability

Linear vs. Alpha-Branched Propanoic Acid Scaffold: pKa Shift and Chiral Complexity Implications

3-[4-(Ethanesulfonyl)phenyl]propanoic acid possesses an unbranched propanoic acid chain (ethylene linker between phenyl ring and carboxylic acid), resulting in a predicted pKa of 4.48 . The alpha-methyl branched analog 2-(4-ethylsulfonylphenyl)propanoic acid (CAS 1363179-16-1) has a predicted pKa of 4.78 ± 0.10 [1], representing a ΔpKa of +0.30 (the branched analog is approximately 2× less acidic). This pKa elevation is consistent with the electron-donating inductive effect of the alpha-methyl group. The branch also introduces a chiral center at the alpha carbon, adding stereochemical complexity that can be leveraged for enantioselective synthesis or, conversely, avoided in achiral SAR exploration. Additionally, the target compound has 5 rotatable bonds vs. 4 for the alpha-branched analog, providing greater conformational flexibility that may influence entropy-driven binding to macromolecular targets.

Scaffold selection Chirality Conformational analysis

Class-Level SAR Evidence: Ethylsulfonyl vs. Methylsulfonyl Side-Chain Modifications Yield Divergent Biological Activity Profiles in Indole-Benzimidazole Series

A comparative medicinal chemistry study by Karadayi et al. (New J. Chem., 2021) synthesized and evaluated both methylsulfonyl and ethylsulfonyl indole-benzimidazole derivatives for anticancer activity and estrogen receptor alpha (ERα) modulation [1]. The authors reported that while both sulfonyl series exhibited anticancer effects, the correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl derivatives revealed distinctive cytotoxicity levels and varying viability-versus-ERα affinity correlations. Specifically, certain ethylsulfonyl-bearing compounds showed differentiated cytotoxicity levels compared to their methylsulfonyl counterparts, and the sulfonyl side chain modifications themselves were found to influence ERα binding levels independent of the core scaffold substitutions. Although this study was conducted on an indole-benzimidazole scaffold rather than the phenylpropanoic acid scaffold of the target compound, it provides the strongest available class-level evidence that the ethylsulfonyl vs. methylsulfonyl substitution is not merely a pharmacokinetic modulator but can directly influence target-binding potency and selectivity. No study was found that performs a direct head-to-head comparison of the target compound vs. its methylsulfonyl analog in any biological assay.

Structure-activity relationship Anticancer Estrogen receptor

Ethylsulfonyl Moiety as a Privileged Pharmacophoric Feature: Evidence from SPH7854, an Orally Active RORγt Inverse Agonist

The ethylsulfonylphenyl motif present in the target compound is also a key pharmacophoric element in SPH7854 (2-(4-(ethylsulfonyl)phenyl)-N-(6-(2-methyl-2-(pyridin-2-yl)propanoyl)pyridin-3-yl)acetamide), a gut-limited RORγt inverse agonist that demonstrated dose-dependent inhibition of interleukin-17A (IL-17A) secretion in both mouse CD4+ T cells and human peripheral blood mononuclear cells (PBMCs), and significantly ameliorated TNBS-induced experimental colitis in rats at an oral dose of 15 mg/kg [1]. While SPH7854 is structurally distinct (acetamide derivative with a pyridinyl-propanoyl cap), the 4-ethylsulfonylphenyl moiety is conserved and is essential for the molecule's activity. This demonstrates that the ethylsulfonylphenyl building block — the core substructure of the target compound — has validated relevance in immunology drug discovery programs targeting the IL-17/Th17 pathway. The target compound, 3-[4-(ethanesulfonyl)phenyl]propanoic acid, provides the carboxylic acid-functionalized variant of this substructure, offering a synthetically versatile entry point (via amide coupling, esterification, or reduction) for constructing novel analogs in this therapeutic space.

RORγt inhibitor Immunology Inflammatory bowel disease

Commercial Availability and Pricing Comparison Across Sulfonyl Phenylpropanoic Acid Analogs

3-[4-(Ethanesulfonyl)phenyl]propanoic acid (CAS 1152497-21-6) is commercially available from multiple vendors at ≥95% purity. CymitQuimica lists 50 mg at €455.00 and 500 mg at €1,242.00 . LeYan (Shanghai) offers 1 g and 5 g quantities (pricing on request) . AKSci supplies the compound at 95% minimum purity . Enamine LLC catalogs this compound as EN300-118751 at 95% purity [1]. In comparison, the methylsulfonyl analog (CAS 387350-46-1) is available from Thermo Scientific/Alfa Aesar at 96% purity with 1 g and 10 g options, and has broader vendor coverage (Fisher Scientific, Bidepharm, Amatek, etc.) . The target compound, while more specialized and less broadly stocked than the methyl analog, is accessible through Enamine's extensive building block catalog, providing access to the ethylsulfonyl variant for SAR programs where the methylsulfonyl analog does not meet the desired lipophilicity or steric requirements.

Procurement Pricing analysis Vendor comparison

Optimal Research and Procurement Application Scenarios for 3-[4-(Ethanesulfonyl)phenyl]propanoic acid


SAR Exploration of Sulfonyl Alkyl Chain Length in Lead Optimization Programs

In medicinal chemistry campaigns where a methylsulfonylphenyl hit has been identified but requires lipophilicity fine-tuning, 3-[4-(ethanesulfonyl)phenyl]propanoic acid provides a structurally precise homologation (+1 methylene, ΔXLogP3 ≈ +0.5) that allows systematic exploration of logP–activity relationships without altering the core pharmacophore . The target compound's carboxylic acid functionality enables direct incorporation into amide, ester, or ketone libraries via standard coupling chemistry, offering a rapid SAR exploration path that avoids de novo synthesis of the ethylsulfonyl building block. This scenario is supported by the class-level evidence from Karadayi et al. (2021), which demonstrated that ethylsulfonyl vs. methylsulfonyl substitutions can yield differentiated biological activity profiles in related heterocyclic systems [1].

Achiral Scaffold for High-Throughput Chemistry and Fragment-Based Screening Libraries

Unlike the alpha-methyl branched analog 2-(4-ethylsulfonylphenyl)propanoic acid, the target compound is achiral (zero stereocenters) and possesses a linear, conformationally flexible propanoic acid chain with 5 rotatable bonds . These features make it an ideal building block for high-throughput parallel synthesis where stereochemical complexity is not desired, eliminating the need for chiral analytical methods (HPLC with chiral stationary phases, polarimetry) and simplifying structure elucidation. The compound's predicted pKa of 4.48 ensures the carboxylic acid is amenable to standard HATU/EDCI-mediated amide coupling conditions at mildly basic pH (7–8), making it compatible with automated library synthesis workflows [2].

Synthesis of RORγt-Targeted Immunology Probes Using the 4-Ethylsulfonylphenyl Pharmacophore

The 4-ethylsulfonylphenyl substructure — the core fragment of 3-[4-(ethanesulfonyl)phenyl]propanoic acid — has been validated as a pharmacophoric element in SPH7854, a gut-limited RORγt inverse agonist that inhibited IL-17A secretion in vitro and ameliorated colitis in a rat model at 15 mg/kg oral dosing . The target compound provides a synthetically versatile carboxylic acid-functionalized entry point to this pharmacophore, enabling the construction of novel RORγt-targeted analogs via amide coupling with diverse amine-capped building blocks. This application is specifically relevant for immunology and inflammation drug discovery programs targeting the Th17/IL-17 pathway, where the ethylsulfonylphenyl motif has demonstrated target engagement and in vivo efficacy .

Comparison of Ethylsulfonyl vs. Phenylsulfonyl Electronic Effects in Carboxylic Acid Bioisostere Design

For programs exploring sulfonyl-containing bioisosteres of carboxylic acids or amides, the target compound (pKa 4.48) and its phenylsulfonyl analog (pKa 3.85, ΔpKa = +0.63) provide a matched pair for studying the impact of alkyl vs. aryl sulfonyl electron withdrawal on acid strength, hydrogen-bonding capacity, and target binding . The ~4.3-fold difference in Ka between these two analogs is large enough to produce measurable differences in ionization-dependent properties (aqueous solubility, logD at pH 6–7) while small enough to allow head-to-head comparison without fundamentally altering the molecular recognition profile. This matched-pair approach is a well-established strategy in medicinal chemistry for deconvoluting electronic from steric contributions to biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Ethanesulfonyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.